molecular formula C11H20N2O2 B3001805 Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate CAS No. 1440962-19-5

Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate

Cat. No. B3001805
CAS RN: 1440962-19-5
M. Wt: 212.293
InChI Key: ONYGUFNTZBMUHU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate, also known as TAPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TAPC is a heterocyclic compound that contains a four-membered ring structure, which makes it an interesting molecule to study. In

Scientific Research Applications

Kinetic Resolution in Organic Synthesis

Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate is utilized in the kinetic resolution of racemic carboxylic acids. This process involves an enantioselective esterification reaction catalyzed by L-histidine-derived sulfonamide. This method is particularly effective for O-protected alpha-hydroxy carboxylic acids and N-protected alpha-amino acids, achieving high asymmetric induction (Ishihara et al., 2008).

Synthesis of Chiral Auxiliaries

This compound is also significant in the synthesis and application of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic). It acts as an auxiliary and a chiral building block in dipeptide synthesis, demonstrating versatility in organic chemistry (Studer et al., 1995).

Intermediary in Vitamin Synthesis

In another application, a derivative of this compound, R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin (Liang et al., 2016).

Role in Drug Synthesis

This compound plays a crucial role as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, demonstrating its importance in the pharmaceutical industry (Zhang et al., 2022).

Safety and Hazards

The safety information for Tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate includes several hazard statements: H302, H315, H318, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5H,1,6-8,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGUFNTZBMUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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